molecular formula SO2Cl2<br>Cl2O2S B058153 Sulfuryl chloride CAS No. 7791-25-5

Sulfuryl chloride

Cat. No. B058153
CAS RN: 7791-25-5
M. Wt: 134.97 g/mol
InChI Key: YBBRCQOCSYXUOC-UHFFFAOYSA-N
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Patent
US07784367B2

Procedure details

Next, copper phthalocyanine (tri- or tetra-) sulfonic acid (tri- or tetra-) sodium salt was gradually fed to chlorosulfonic acid followed by dropping of thionyl chloride to perform reaction. The reaction liquid was cooled and the deposited crystal was filtered to obtain a wet cake of desired copper phthalocyanine (tri- or tetra-) sulfonyl chloride, which was then stirred and suspended followed by addition of aqueous ammonia, and a compound represented by the following chemical formula (γ) to perform reaction. Then, water and sodium chloride were added to the reaction liquid to deposit crystal. The deposited crystal was filtered, washed with an aqueous sodium chloride solution, filtered/washed again, followed by drying to obtain the color material represented by the chemical formula (3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]3[N:22]=[C:21]([C:4]2=[CH:3][CH:2]=1)[N:20]=[C:19]1[C:23]2[C:28]([C:17](=[N:18]1)[N:16]=[C:15]1[C:29]4[C:34]([C:13](=[N:14]1)[N:12]=[C:11]1[C:35]5[C:40]([C:9](=[N:10]1)[N:8]=3)=[CH:39][CH:38]=[CH:37][CH:36]=5)=[CH:33][CH:32]=[CH:31][CH:30]=4)=[CH:27][CH:26]=[CH:25][CH:24]=2.[Cu:41].[Na].[Cl:43][S:44]([OH:47])(=O)=[O:45].S(Cl)([Cl:50])=O>>[CH:38]1[CH:39]=[C:40]2[C:9]3[N:10]=[C:11]([C:35]2=[CH:36][CH:37]=1)[N:12]=[C:13]1[C:34]2[C:29]([C:15](=[N:14]1)[N:16]=[C:17]1[C:28]4[C:23]([C:19](=[N:18]1)[N:20]=[C:21]1[C:4]5[C:5]([C:7](=[N:22]1)[N:8]=3)=[CH:6][CH:1]=[CH:2][CH:3]=5)=[CH:24][CH:25]=[CH:26][CH:27]=4)=[CH:30][CH:31]=[CH:32][CH:33]=2.[Cu:41].[S:44]([Cl:43])([Cl:50])(=[O:47])=[O:45] |f:0.1,5.6,^1:41|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]
Step Two
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the deposited crystal was filtered

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]
Name
Type
product
Smiles
S(=O)(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.